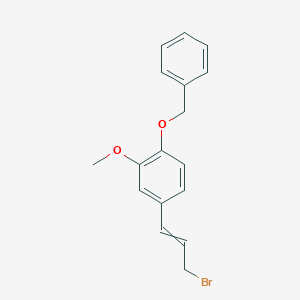
1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromopropenyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of solvents like hexane and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the benzene ring .
Scientific Research Applications
1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(E)-(3-Bromoprop-1-en-1-yl)benzene: Shares the bromopropenyl group but lacks the benzyloxy and methoxy substituents.
4-(3-Bromoprop-1-en-1-yl)-2-methoxyphenol: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Uniqueness
1-(Benzyloxy)-4-(3-bromoprop-1-en-1-yl)-2-methoxybenzene is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
438581-67-0 |
|---|---|
Molecular Formula |
C17H17BrO2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
4-(3-bromoprop-1-enyl)-2-methoxy-1-phenylmethoxybenzene |
InChI |
InChI=1S/C17H17BrO2/c1-19-17-12-14(8-5-11-18)9-10-16(17)20-13-15-6-3-2-4-7-15/h2-10,12H,11,13H2,1H3 |
InChI Key |
YDDMHOFFWCOJMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCBr)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















